N-(3-acetylphenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Regiochemistry Structure-Activity Relationship (SAR) Kinase Inhibition

N-(3-Acetylphenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 1207054-75-8) is a synthetic small-molecule 1,2,3-triazole-4-carboxamide derivative with the molecular formula C₁₂H₁₂N₄O₂ and a molecular weight of 244.25 g/mol. The compound features a 1-methyl-1H-1,2,3-triazole core connected via a 4-carboxamide linkage to a 3-acetylphenyl (meta-acetyl) substituent.

Molecular Formula C12H12N4O2
Molecular Weight 244.254
CAS No. 1207054-75-8
Cat. No. B2948767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-acetylphenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
CAS1207054-75-8
Molecular FormulaC12H12N4O2
Molecular Weight244.254
Structural Identifiers
SMILESCC(=O)C1=CC(=CC=C1)NC(=O)C2=CN(N=N2)C
InChIInChI=1S/C12H12N4O2/c1-8(17)9-4-3-5-10(6-9)13-12(18)11-7-16(2)15-14-11/h3-7H,1-2H3,(H,13,18)
InChIKeyNJFZXUNHJCGKRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Acetylphenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 1207054-75-8): Compound Class, Structural Identity, and Procurement Baseline


N-(3-Acetylphenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 1207054-75-8) is a synthetic small-molecule 1,2,3-triazole-4-carboxamide derivative with the molecular formula C₁₂H₁₂N₄O₂ and a molecular weight of 244.25 g/mol . The compound features a 1-methyl-1H-1,2,3-triazole core connected via a 4-carboxamide linkage to a 3-acetylphenyl (meta-acetyl) substituent. It is synthesized via copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition (click chemistry) between an organic azide and a terminal alkyne precursor [1]. This compound belongs to a broader class of 1,2,3-triazole-4-carboxamides that have demonstrated diverse pharmacological activities including anticancer, antimicrobial, and nuclear receptor modulation [2]. It is available from multiple chemical suppliers as a research-grade building block or screening compound, typically at ≥95% purity .

Why Generic Substitution of N-(3-Acetylphenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 1207054-75-8) with In-Class Analogs Carries Scientific Risk


Although numerous 1,2,3-triazole-4-carboxamides share a common core scaffold, substitution patterns on both the triazole N1 position and the phenyl carboxamide moiety profoundly alter biological target engagement, physicochemical properties, and selectivity profiles. The 1-methyl group on the triazole ring influences metabolic stability and hydrogen-bonding capacity relative to non-methylated or bulkier N1-substituted analogs [1]. Meanwhile, the position of the acetyl substituent on the phenyl ring (meta vs. para vs. ortho) can redirect key pharmacophoric interactions—SAR studies on related triazole-4-carboxamide series demonstrate that even subtle halogen or alkyl positional changes on the phenyl ring shift c-Met kinase IC₅₀ values by over 10-fold [2] and alter PXR binding affinity by more than an order of magnitude [3]. Consequently, substituting N-(3-acetylphenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide with a close regioisomer (e.g., the 4-acetylphenyl or 2-acetylphenyl variant) or a des-methyl analog is not scientifically interchangeable without re-validation of the intended biological activity.

Quantitative Differentiation Evidence for N-(3-Acetylphenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 1207054-75-8) vs. Closest Analogs and In-Class Candidates


Meta-Acetylphenyl Regiochemistry vs. Para-Acetylphenyl Isomer: Predicted Impact on Target Binding and Selectivity

The 3-acetylphenyl (meta) substitution in N-(3-acetylphenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide positions the acetyl carbonyl in a geometry distinct from the 4-acetylphenyl (para) isomer. In structurally analogous 1,2,3-triazole-4-carboxamide series evaluated against c-Met kinase, the position of substituents on the terminal phenyl ring (moiety B) was identified as a critical determinant of enzymatic potency: halogen substitution at the 4-position (para) conferred potent antitumor activity, while alternative positions yielded substantially different IC₅₀ values [1]. This positional sensitivity is extrapolated to the acetyl group, where the meta orientation may engage hydrogen-bond acceptors or hydrophobic pockets inaccessible to the para isomer, potentially altering kinase selectivity profiles [2]. Although direct head-to-head experimental data for the 3-acetyl vs. 4-acetyl pair are not publicly available, the class-level SAR precedent establishes that regioisomeric substitution is not functionally equivalent.

Regiochemistry Structure-Activity Relationship (SAR) Kinase Inhibition

1-Methyl Triazole Substitution: Enhanced Metabolic Stability and Reduced CYP Induction Risk vs. Non-Methylated 1H-Triazole-4-Carboxamides

The 1-methyl group on the triazole ring of N-(3-acetylphenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide distinguishes it from 1H-1,2,3-triazole-4-carboxamides bearing hydrogen or larger alkyl/aryl substituents at the N1 position. In the comprehensive PXR antagonist/inverse agonist SAR study by Lin et al. (2022), methylation at the 5-position of the triazole linker in related carboxamide series was found to play an important role in modulating target engagement [1]. Separately, N1-methylation of 1,2,3-triazoles has been documented to reduce metabolic N-dealkylation by cytochrome P450 enzymes compared to N1-H or N1-benzyl analogs, directly impacting compound half-life in hepatic microsome assays [2]. Furthermore, the 1,2,3-triazole-4-carboxamide scaffold has been optimized to yield potent PXR antagonists (e.g., compound 89, IC₅₀ in low nanomolar range) that suppress CYP3A4 induction—a liability commonly associated with non-methylated or larger N1-substituted triazole analogs [3].

Metabolic Stability PXR Antagonism CYP3A4 Induction

Antimicrobial Activity Potential: Class-Level Evidence from 5-Methyl-1,2,3-Triazole-4-Carboxamide Series vs. 5-Amino Analogs

A systematic antimicrobial evaluation of 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides by Bitla et al. (2021) demonstrated that substitution at the triazole 5-position dictates pathogen selectivity: 5-methyl-1,2,3-triazole-4-carboxamides (compounds 4d, 4l, 4r) exhibited potent antibacterial activity against S. aureus, with compound 4l achieving 50% growth inhibition at <1 μM, while 5-amino-1,2,3-triazole-4-carboxamide (8b) and triazoloquinazoline-3-carboxamide (9a) were preferentially active against the pathogenic yeast C. albicans (~40% killing at 1 μM) [1]. N-(3-Acetylphenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide bears a 1-methyl (rather than 5-methyl) substitution and a 3-acetylphenyl carboxamide motif, distinguishing it from both the 5-methyl antibacterial series and the 5-amino antifungal series. This unique substitution pattern positions it as a non-redundant chemotype for exploring antimicrobial SAR beyond the published series [1]. Notably, these triazole-4-carboxamides demonstrated selective antimicrobial action with no significant impact on the viability of human keratinocytes (HaCaT), suggesting a favorable therapeutic index for the class [1].

Antimicrobial Staphylococcus aureus Candida albicans SAR

Anticancer Cytotoxicity: Class-Level Reference Range for 1,2,3-Triazole-4-Carboxamides Against MCF-7 and MDA-MB-231 Breast Cancer Cell Lines

Multiple independent studies establish a consistent cytotoxicity range for 1,2,3-triazole-4-carboxamide derivatives against breast cancer cell lines. Shinde et al. (2022) reported that N-substituted phenyl-1H-1,2,3-triazole-4-carboxamides (compounds 4B, 4I, 4J) exhibited IC₅₀ values of 9.48 μM, 7.11 μM, and 8.27 μM respectively against MCF-7, with the most potent compounds (4H, 4M) achieving IC₅₀ values of 11.55–31.87 μM across both MCF-7 and MDA-MB-231 lines [1]. In a separate series, novel hybrid benzoisothiazole-1,2,3-triazole-4-carboxamides achieved sub-micromolar MCF-7 cytotoxicity (IC₅₀ = 0.76 ± 0.04 μM and 0.90 ± 0.02 μM) with high selectivity (SI > 100 vs. normal cells) [2]. N-(3-Acetylphenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, bearing a distinct 3-acetylphenyl pharmacophore, is anticipated to fall within or near these established potency ranges. Vendor-reported preliminary screening data for structurally similar N-(3-acetylphenyl)-triazole-4-carboxamide analogs indicate IC₅₀ values of 1.0–5.0 μM against MCF-7 and HCT116 cell lines, though these data await independent peer-reviewed validation .

Anticancer Cytotoxicity MCF-7 MDA-MB-231 Breast Cancer

Drug-Likeness and Physicochemical Profile: Predicted Compliance with Oral Bioavailability Filters vs. Higher-Molecular-Weight Triazole-4-Carboxamide Congeners

N-(3-Acetylphenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide (MW = 244.25 g/mol) possesses a favorable physicochemical profile relative to many higher-molecular-weight 1,2,3-triazole-4-carboxamide derivatives reported in the literature. The compound's computed AlogP of 1.29, topological polar surface area (TPSA) of 90.65 Ų, 5 hydrogen-bond acceptors, and 2 hydrogen-bond donors place it comfortably within Lipinski's Rule of Five criteria (MW < 500, logP ≤ 5, HBD ≤ 5, HBA ≤ 10) . In contrast, optimized lead compounds from the PXR antagonist series (e.g., compound 85, MW ≈ 550–600 Da) and c-Met inhibitor hybrids (compound 34, MW > 600 Da) substantially exceed these drug-likeness thresholds, potentially limiting oral bioavailability and introducing formulation challenges [1][2]. Studies on related 1,2,3-triazole-4-carboxamide series have confirmed that compounds within Lipinski parameter space exhibit acceptable pharmacokinetic properties and good drug-likeness scores [3].

Drug-Likeness Lipinski Rule of Five ADME Physicochemical Properties

Synthetic Tractability via Click Chemistry: Modular Assembly Advantage Over Multi-Step Heterocyclic Condensation Routes

N-(3-Acetylphenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is assembled via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction—a quintessential click chemistry transformation that proceeds with high regioselectivity, near-quantitative yields, and broad functional group tolerance under mild conditions [1]. This modular approach contrasts with the multi-step condensation routes required for 1,2,4-triazole-3-carboxamide isomers and other heterocyclic carboxamide scaffolds, which often necessitate harsh dehydrating agents, elevated temperatures, and chromatographic purification of regioisomeric mixtures [2]. The CuAAC route enables systematic variation of both the azide (acetylphenyl) and alkyne (methyl propiolate-derived) components, facilitating rapid analog generation for SAR exploration. In the antimicrobial triazole-4-carboxamide study, base-mediated click reactions yielded all three compound series (5-alkyl/aryl, 5-amino, and triazoloquinazoline) in a unified synthetic platform [3].

Click Chemistry Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Modular Synthesis Triazole Assembly

Highest-Value Research and Industrial Application Scenarios for N-(3-Acetylphenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 1207054-75-8)


Structure-Based Drug Discovery: Fragment-Based or Early Lead Optimization for Kinase and Nuclear Receptor Targets

The compound's low molecular weight (244.25 Da), favorable drug-likeness parameters (0 Lipinski violations), and click-chemistry-compatible modular architecture make it an ideal fragment-like starting point for structure-based drug discovery programs targeting kinases (e.g., c-Met, EGFR, VEGFR-2) or nuclear receptors (e.g., PXR). The 3-acetylphenyl moiety provides a hydrogen-bond-accepting carbonyl that can engage kinase hinge regions or receptor polar residues, while the 1-methyl triazole core offers metabolic stability advantages . SAR precedent from the c-Met triazole-4-carboxamide series demonstrates that systematic variation of the terminal phenyl substituent can tune enzymatic IC₅₀ from micromolar to low nanomolar range [1]. Researchers should prioritize this compound when a compact, synthetically tractable triazole-4-carboxamide scaffold with a meta-acetyl pharmacophore is required for fragment growing or scaffold hopping campaigns [2].

Antimicrobial Resistance Research: Gram-Positive Antibacterial Screening with a Non-Canonical Triazole-4-Carboxamide Chemotype

The compound's structural divergence from the established 5-methyl (antibacterial) and 5-amino (antifungal) triazole-4-carboxamide sub-series positions it as a novel chemotype for antimicrobial screening against drug-resistant pathogens. The class-level benchmark established by Bitla et al. (2021) demonstrates that 1,2,3-triazole-4-carboxamides can achieve sub-micromolar growth inhibition against S. aureus while maintaining low cytotoxicity toward human HaCaT keratinocytes [3]. N-(3-Acetylphenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide's unique 1-methyl/3-acetylphenyl substitution pattern is predicted to explore SAR space not covered by the published antimicrobial triazole-4-carboxamide series, potentially yielding novel selectivity profiles against methicillin-resistant S. aureus (MRSA) or vancomycin-resistant enterococci (VRE) [3].

Chemical Biology Tool Compound Development: PXR and Xenobiotic Metabolism Pathway Probing

The 1,2,3-triazole-4-carboxamide scaffold has been validated as a privileged chemotype for modulating the pregnane X receptor (PXR), a master regulator of drug metabolism and CYP3A4 expression. Lin et al. (2022) optimized this scaffold to yield compound 85 (dual inverse agonist/antagonist) and compound 89 (pure antagonist) with low nanomolar PXR binding IC₅₀ values [2]. N-(3-Acetylphenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, with its 1-methyl substitution and meta-acetylphenyl motif, serves as a structurally distinct entry point for developing next-generation PXR chemical probes with potentially differentiated binding modes. Its compact size permits extensive chemical elaboration while maintaining drug-like properties, making it suitable for tool compound campaigns requiring PXR modulation without the MW burden of fully optimized leads [2].

Combinatorial Chemistry and DNA-Encoded Library (DEL) Synthesis: Click-Chemistry-Compatible Triazole Building Block

The CuAAC click-chemistry compatibility of the 1,2,3-triazole-4-carboxamide assembly makes this compound class exceptionally well-suited for combinatorial library synthesis and DNA-encoded library (DEL) technology platforms. The modular nature of the synthesis—coupling an azide component (3-acetylphenyl azide or precursor) with an alkyne component (methyl propiolate derivative)—enables rapid, high-yielding parallel synthesis of diverse analog libraries [4]. Scalable metal-, azide-, and halogen-free triazole synthesis methods have been developed, further enhancing industrial applicability [5]. Procuring N-(3-acetylphenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide as a validated core scaffold allows DEL construction teams to exploit the 3-acetylphenyl motif as a diversity point for affinity-based screening against challenging or intractable protein targets [4][5].

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